Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Overview
Description
Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group, a propyl ester, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product after subsequent esterification with propanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester and ketone functionalities can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with an ethyl ester instead of a propyl ester.
Methyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with a methyl ester instead of a propyl ester.
Propyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with a nitrophenyl group at the 4-position instead of the 3-position.
Uniqueness
Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl ester group provides different solubility and steric properties compared to its ethyl and methyl analogs, potentially leading to unique applications and effects.
Properties
IUPAC Name |
propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-3-7-20-14(17)13(10(2)16)9-11-5-4-6-12(8-11)15(18)19/h4-6,8-9H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNNNBPFZYVQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710223 | |
Record name | Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50710223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77888-04-1 | |
Record name | Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50710223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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